Gemifloxacin

Descripción general

Descripción

La gemifloxacina es un agente antibacteriano quinolónico de amplio espectro, utilizado principalmente para tratar la exacerbación bacteriana aguda de la bronquitis crónica y la neumonía leve a moderada. Es conocida por su efectividad contra una variedad de bacterias grampositivas y gramnegativas, incluidas cepas resistentes a otros antibióticos .

Métodos De Preparación

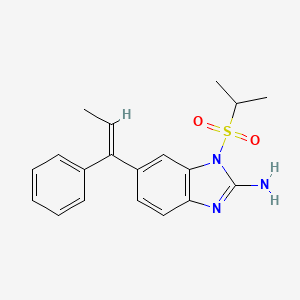

Rutas sintéticas y condiciones de reacción: La gemifloxacina se sintetiza a través de un proceso de múltiples pasos que involucra los siguientes pasos clave:

Formación del núcleo de naftiridina: La síntesis comienza con la formación del núcleo de 1,8-naftiridina, que se logra mediante una serie de reacciones de ciclización.

Introducción del átomo de flúor: Se introduce un átomo de flúor en la posición 6 del anillo de naftiridina utilizando agentes fluorantes como el trifluoruro de dietilaminosulfuro (DAST).

Formación del anillo de pirrolidina: El anillo de pirrolidina se forma y se une al núcleo de naftiridina a través de reacciones de sustitución nucleofílica.

Adición del grupo metoxiimino: El grupo metoxiimino se introduce en el anillo de pirrolidina, lo que mejora la actividad antibacteriana del compuesto.

Métodos de producción industrial: La producción industrial de gemifloxacina implica la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto generalmente incluye:

Procesamiento por lotes: Se utilizan reactores de lotes a gran escala para llevar a cabo los pasos de síntesis en condiciones controladas.

Purificación: El producto crudo se purifica mediante técnicas como cristalización, filtración y cromatografía para obtener gemifloxacina con alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: La gemifloxacina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La gemifloxacina puede oxidarse para formar diferentes metabolitos, que se estudian por sus propiedades farmacológicas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la gemifloxacina, lo que potencialmente altera su actividad antibacteriana.

Sustitución: Las reacciones de sustitución nucleofílica son cruciales en la síntesis de gemifloxacina, particularmente en la formación del anillo de pirrolidina.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Solventes: Dimetilsulfóxido (DMSO), acetonitrilo, metanol.

Productos principales:

Productos de oxidación: Varios metabolitos oxidados.

Productos de reducción: Derivados reducidos con propiedades antibacterianas modificadas.

Productos de sustitución: Compuestos intermedios formados durante la síntesis.

Aplicaciones Científicas De Investigación

La gemifloxacina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y reactividad de los antibióticos quinolónicos.

Biología: Se investiga por sus efectos sobre las paredes celulares bacterianas y la replicación del ADN.

Medicina: Se estudia ampliamente por su eficacia en el tratamiento de infecciones respiratorias, particularmente las causadas por bacterias resistentes a los medicamentos.

Industria: Se utiliza en el desarrollo de nuevos agentes antibacterianos y formulaciones.

Mecanismo De Acción

La gemifloxacina ejerce sus efectos antibacterianos inhibiendo la girasa del ADN bacteriano y la topoisomerasa IV, enzimas cruciales para la replicación y transcripción del ADN. Al unirse a estas enzimas, la gemifloxacina evita el superenrollamiento y el desenrollamiento del ADN bacteriano, lo que lleva a la muerte celular . Este mecanismo es particularmente eficaz contra bacterias grampositivas como Streptococcus pneumoniae y bacterias gramnegativas como Haemophilus influenzae.

Comparación Con Compuestos Similares

La gemifloxacina se compara con otros antibióticos quinolónicos como:

- Ciprofloxacina

- Levofloxacina

- Moxifloxacina

Singularidad:

- Actividad mejorada: La gemifloxacina tiene una actividad superior contra ciertas cepas de bacterias resistentes a los medicamentos en comparación con otras quinolonas.

- Amplio espectro: Es eficaz contra una amplia gama de patógenos bacterianos, lo que la convierte en un antibiótico versátil.

- Farmacocinética: La gemifloxacina tiene propiedades farmacocinéticas favorables, incluida una buena biodisponibilidad oral y penetración en los tejidos .

Al comprender la síntesis, reacciones, aplicaciones y mecanismo de acción de la gemifloxacina, los investigadores pueden utilizar mejor este compuesto en diversos campos científicos y médicos.

Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!

Propiedades

Número CAS |

175463-14-6 |

|---|---|

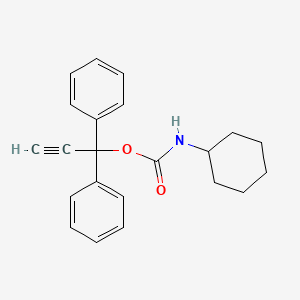

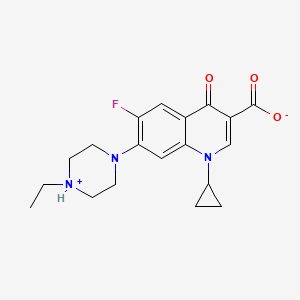

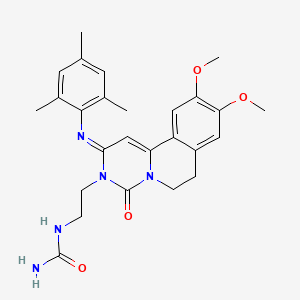

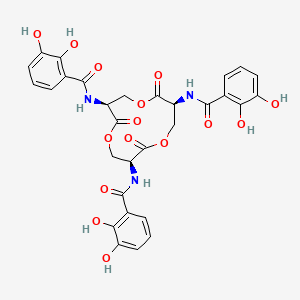

Fórmula molecular |

C18H20FN5O4 |

Peso molecular |

389.4 g/mol |

Nombre IUPAC |

7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)/b22-14- |

Clave InChI |

ZRCVYEYHRGVLOC-HMAPJEAMSA-N |

SMILES |

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |

SMILES isomérico |

CO/N=C\1/CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |

SMILES canónico |

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |

Apariencia |

Solid powder |

Color/Form |

Off-white, amorphous solid from chloroform-ethanol |

melting_point |

235-237 °C |

Key on ui other cas no. |

175463-14-6 |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Freely soluble at neutral pH (350 mg/mL at 37 °C, pH 7.0). |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

7-(3-aminomethyl-4-methoxyimino-pyrrolidine-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-(1,8)-naphthyridine-3-carboxylic acid Factive gemifloxacin gemifloxacin mesylate LB 20304 LB-20304 LB20304 SB 265805 SB-265805 SB265805 |

Presión de vapor |

1.04 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)